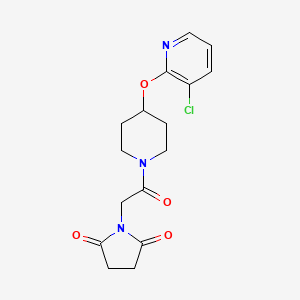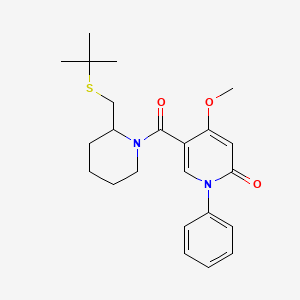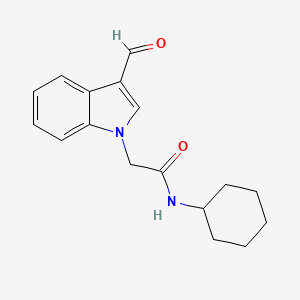
1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound known for its applications in the pharmaceutical and chemical industries. It is characterized by its distinctive pyrrolidine and piperidine rings, coupled with a 3-chloropyridinyl moiety, indicating its versatile reactivity and potential in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can be achieved through multi-step organic synthesis involving key intermediates. Typical methods may include:
Formation of Pyrrolidine-2,5-dione Core: Starting with maleic anhydride, a reaction with ammonia or an amine to form pyrrolidine-2,5-dione.
Piperidine Ring Formation: This may involve the reaction of a haloalkane with piperidine to introduce the piperidine ring.
Introduction of the 3-Chloropyridinyl Group: Utilizing nucleophilic substitution reactions, 3-chloropyridine can be introduced to the piperidine intermediate.
Coupling of Intermediates: Finally, coupling of these intermediate structures under controlled conditions, often requiring catalysts or specific reagents, to form the final product.
Industrial Production Methods: On an industrial scale, the production may involve batch or continuous flow processes, utilizing automated reactors to ensure precision and yield optimization. Industrial methods would focus on cost-effectiveness, scalability, and environmental compliance, often involving solvent recovery systems and waste minimization protocols.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various reactions:
Oxidation: The compound can be subjected to oxidation reactions, typically using oxidizing agents like potassium permanganate, to form more oxidized derivatives.
Reduction: Reduction reactions, often utilizing hydrogenation catalysts like palladium on carbon, can reduce specific functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive chloropyridinyl and piperidinyl moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Hydrogen gas with catalysts like Pd/C, LiAlH4.
Substitution: Nucleophiles like sodium hydride, electrophiles like alkyl halides.
Major Products Formed: Products vary based on the reactions but include oxidized and reduced forms, as well as various substituted derivatives that retain the core structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic synthesis. Biology: Investigated for its potential as a bioactive compound, interacting with specific biological pathways. Medicine: Explored for potential therapeutic properties, including anti-inflammatory or anti-cancer activities. Industry: Utilized in the manufacture of specialty chemicals and intermediates for further synthetic processes.
Wirkmechanismus
The mechanism of action often involves the interaction of the compound with molecular targets such as enzymes or receptors. Given its complex structure, it might act by inhibiting specific enzymes or modulating receptor activity, leading to its observed effects in biological systems. The molecular pathways could involve binding to active sites or altering protein configurations, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione offers unique reactivity due to its specific arrangement of functional groups. Similar compounds might include:
1-(2-(4-(Phenylamino)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione: Differing in the nature of the aromatic group, impacting its chemical behavior and applications.
1-(2-(4-((2-Bromopyridin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione: Featuring a bromopyridinyl group instead of chloropyridinyl, influencing reactivity and potential uses. The distinctiveness of this compound lies in its specific chloropyridinyl group, imparting unique properties for specific applications.
Conclusion
This compound is a compound of significant interest due to its complex structure and versatile reactivity, making it valuable in various scientific research fields and industrial applications. Its unique chemical properties and potential for diverse reactions underscore its relevance in advancing chemical and pharmaceutical sciences.
Eigenschaften
IUPAC Name |
1-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4/c17-12-2-1-7-18-16(12)24-11-5-8-19(9-6-11)15(23)10-20-13(21)3-4-14(20)22/h1-2,7,11H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJVQXIKKORJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)
![N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2573809.png)

![2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B2573812.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)

![5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573817.png)

![Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2573821.png)

![1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)
![5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2573826.png)
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2573830.png)
